molecular formula C5H5ClN4O B1278358 5-Amino-2-chloropyrimidine-4-carboxamide CAS No. 189747-29-3

5-Amino-2-chloropyrimidine-4-carboxamide

Cat. No.: B1278358
CAS No.: 189747-29-3
M. Wt: 172.57 g/mol
InChI Key: JEUXWOILMWLGAL-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyrimidine-4-carboxamide: is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloropyrimidine-4-carboxamide typically involves the reaction of 2-chloropyrimidine-4-carboxamide with ammonia or an amine source under controlled conditions. One common method involves the use of a copper-catalyzed reaction with amidines and saturated ketones .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chloropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-2-chloropyrimidine-4-carboxamide is used as a building block in the synthesis of more complex pyrimidine derivatives. It is also employed in the development of new catalytic systems and reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors. It is also investigated for its potential as an anti-inflammatory and antiviral agent .

Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of viral infections and inflammatory diseases. It is also explored for its potential use in cancer therapy .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. It is also employed in the synthesis of specialty chemicals and materials .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-2-chloropyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-5-9-1-2(7)3(10-5)4(8)11/h1H,7H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUXWOILMWLGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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